1,3-Diphenyl-2-buten-1-one
Overview
Description
1,3-Diphenyl-2-buten-1-one, also known as Dypnone or β-Methylchalcone, is an organic compound with the molecular formula C₁₆H₁₄O. It is a yellowish liquid with a specific gravity of 1.11 and a boiling point of 345°C. This compound is insoluble in water but soluble in alcohol and oils . It is used in various applications, including cosmetics and perfumes, where it acts as a sunscreening agent and slightly influences the odor of the preparation .
Mechanism of Action
Target of Action
Dypnone, also known as 1,3-Diphenyl-2-buten-1-one, is a complex organic compoundIt’s worth noting that the compound’s structure and properties may allow it to interact with a variety of biological molecules .
Mode of Action
It’s known that dypnone can be synthesized through the self-condensation of acetophenone . This process involves a series of chemical reactions that could potentially influence its interaction with biological targets.
Biochemical Pathways
Given its chemical structure, it’s plausible that dypnone could interact with various biochemical pathways, potentially influencing a range of biological processes .
Result of Action
Given its chemical structure and properties, it’s plausible that dypnone could have a range of effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the activity and stability of dypnone .
Preparation Methods
1,3-Diphenyl-2-buten-1-one can be synthesized through the condensation of two moles of acetophenone using aluminum chloride as a catalyst in boiling xylene . Another method involves the preparation of 1,3-diphenyl-2-butene-1-one O-n-butyl oxime, where acetophenone is reacted with thionyl chloride under solvent-free conditions, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water . This method is advantageous for industrial production due to its simplicity, low energy consumption, and cost-effectiveness .
Chemical Reactions Analysis
1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl rings are substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diphenyl-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:
Chalcone: The parent compound of the chalcone family, with a similar structure but lacking the methyl group.
Flavonoids: A class of compounds with similar structural features and biological activities.
Stilbenes: Compounds with a similar phenyl-ethylene backbone but different functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
495-45-4 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
InChI Key |
PLELHVCQAULGBH-SEYXRHQNSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
495-45-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dypnone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dypnone?
A1: Dypnone, also known as 1,3-diphenyl-2-buten-1-one, has the molecular formula C16H14O and a molecular weight of 222.28 g/mol.
Q2: Are there any spectroscopic data available for dypnone?
A2: Yes, several studies report spectroscopic data for dypnone. For instance, researchers have utilized infrared spectroscopy to study the photo-enolization of dypnone. [] Additionally, structural assignments for dypnone derivatives have been made using spectral properties. []
Q3: Can you describe a method for synthesizing dypnone?
A3: Dypnone can be synthesized through various methods, including:
- Condensation of Acetophenone: Dypnone can be obtained by the self-condensation of acetophenone in the presence of acidic catalysts. Researchers have investigated this reaction using solid acid catalysts [] and nano-crystalline sulfated zirconia catalysts. []
- SO42−/Al-MCM-41 Mesoporous Molecular Sieves: These sieves have been explored as catalysts for dypnone synthesis. []
- Improved Synthesis of β-Methylchalcones: An improved synthesis method for 1,3-diphenyl-2-buten-1-ones (β-methylchalcones), including dypnone, has been reported. []
Q4: How does dypnone react in the presence of boron trifluoride?
A4: Dypnone undergoes bond cleavages in the presence of boron trifluoride (BF3) catalysts. This reaction yields benzoic acid (A-cleavage), 2,4,6-triphenylpyrylium fluoborate, and acetophenone (B-cleavage). The addition of inorganic acids, like phosphoric acid, has been found to significantly promote the formation of benzoic acid from dypnone in the presence of BF3. [, , , , ]
Q5: Can dypnone undergo rearrangements?
A5: Yes, dypnone has been shown to rearrange into 1,3,5-triarylbenzenes. The proposed mechanism involves an aldol-type self-condensation followed by intramolecular [2 + 2] cycloaddition and retro-[2 + 2] cycloaddition. This reaction proceeds under milder conditions compared to the direct cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes. [, ]
Q6: Does dypnone participate in photochemical reactions?
A6: Yes, dypnone undergoes photo-oxidation in methanol with the assistance of metal salt catalysts. [] Additionally, ultraviolet irradiation of dypnone in methanol-d leads to the deuteration of its γ-methyl group, confirming its photo-enolization. []
Q7: How does dypnone behave as a ligand in organometallic chemistry?
A7: Dypnone can act as a ligand in organometallic complexes. Studies have investigated the kinetics and mechanism of mono- and di-olefin exchange reactions in five-coordinate iron(0) complexes containing dypnone as a ligand. []
Q8: What is known about the biological activity of dypnone derivatives?
A8: While dypnone itself has limited reported biological activity, its derivatives, particularly thiosemicarbazones and hydrazones, have shown potential as chemotherapeutic agents. These derivatives have exhibited inhibition of tumor growth in animal models and activity against Plasmodium berghei in infected mice. [, ]
Q9: What are the environmental implications of dypnone degradation?
A10: Recent research has identified dypnone and its degradation products, such as cis/trans-chalcone, trans-dypnone, 3-phenylpropiophenone, and dibenzoylmethane, as potential markers for polystyrene microplastic degradation in environmental samples like sand and silica. This discovery could contribute to developing screening methods for microplastics in the environment. []
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